molecular formula C20H16N6O3S B6504833 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- CAS No. 1396761-91-3

1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-

Cat. No.: B6504833
CAS No.: 1396761-91-3
M. Wt: 420.4 g/mol
InChI Key: GFHWBYKQFCYWCZ-UHFFFAOYSA-N
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Description

1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyridine ring, an oxadiazole ring, and a pyrazine ring

Preparation Methods

The synthesis of 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- involves multiple steps and the use of various reagents and catalysts. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step typically involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Attachment of the pyrazine ring: This can be done through nucleophilic substitution reactions using suitable pyrazine derivatives.

    Final assembly: The different fragments are then coupled together using coupling agents such as EDCI or DCC to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and coupling agents (e.g., palladium catalysts).

Scientific Research Applications

1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Materials Science: Its heterocyclic rings and functional groups can be used to design novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s heterocyclic rings can interact with proteins, nucleic acids, or other biomolecules, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- can be compared with other similar compounds such as:

    Pyridine derivatives: These compounds share the pyridine ring but may lack the additional heterocyclic rings, resulting in different chemical and biological properties.

    Oxadiazole derivatives: These compounds contain the oxadiazole ring but may not have the pyridine or pyrazine rings, affecting their reactivity and applications.

    Pyrazine derivatives:

The uniqueness of 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c1-30-14-5-2-4-13(10-14)23-17(27)12-26-9-3-6-15(20(26)28)19-24-18(25-29-19)16-11-21-7-8-22-16/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHWBYKQFCYWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116007
Record name 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396761-91-3
Record name 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396761-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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